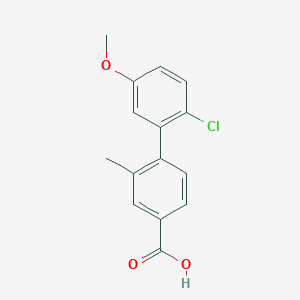
4-(2-Chloro-5-methoxyphenyl)-3-hydroxybenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chloro-5-methoxyphenyl)-3-hydroxybenzoic acid, 95% (4-CMPHB) is a chemical compound found in plants, fungi, and bacteria. It is a phenolic acid, which is a type of organic acid that contains a phenol group. 4-CMPHB has a range of applications in the scientific research field, ranging from use as a reagent to its ability to act as a precursor for other compounds.
Applications De Recherche Scientifique
4-(2-Chloro-5-methoxyphenyl)-3-hydroxybenzoic acid, 95% has a range of scientific research applications, including use as a reagent in a variety of chemical reactions, as a precursor for other compounds, and as a substrate for enzyme-catalyzed reactions. It has also been used as a fluorescent indicator in analytical chemistry and as a chromogenic substrate in biochemical assays.
Mécanisme D'action
The mechanism of action of 4-(2-Chloro-5-methoxyphenyl)-3-hydroxybenzoic acid, 95% is not well understood. However, it is believed that 4-(2-Chloro-5-methoxyphenyl)-3-hydroxybenzoic acid, 95% acts as an inhibitor of several enzymes, including tyrosinase, which is involved in the biosynthesis of melanin. It is also believed to act as an antioxidant, scavenging free radicals.
Biochemical and Physiological Effects
4-(2-Chloro-5-methoxyphenyl)-3-hydroxybenzoic acid, 95% has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 4-(2-Chloro-5-methoxyphenyl)-3-hydroxybenzoic acid, 95% has antibacterial activity, and it has been used in the treatment of skin disorders, such as acne and psoriasis. It has also been shown to have anti-inflammatory and antioxidant properties, as well as the ability to modulate the activity of certain enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-Chloro-5-methoxyphenyl)-3-hydroxybenzoic acid, 95% has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and it is also relatively stable. Additionally, it is a relatively inexpensive chemical compound. However, there are some limitations to its use in laboratory experiments, such as its low solubility in water, which can make it difficult to use in certain types of experiments.
Orientations Futures
There are several potential future directions for 4-(2-Chloro-5-methoxyphenyl)-3-hydroxybenzoic acid, 95%. One potential direction is the development of new and improved synthesis methods, which could lead to increased yields and improved purity of the compound. Additionally, further research into its biochemical and physiological effects could lead to the development of new therapeutic applications for the compound. Finally, further research into its mechanism of action could lead to the development of new and improved analytical techniques.
Méthodes De Synthèse
4-(2-Chloro-5-methoxyphenyl)-3-hydroxybenzoic acid, 95% can be synthesized via a two-step process. The first step involves the reaction of 2-chloro-5-methoxyphenol (CMP) with anhydrous sodium acetate in acetic acid. This reaction produces 4-(2-chloro-5-methoxyphenyl)-3-hydroxybenzoic acid as the main product, with a yield of approximately 95%. The second step involves the purification of the main product, 4-(2-Chloro-5-methoxyphenyl)-3-hydroxybenzoic acid, 95%, through recrystallization.
Propriétés
IUPAC Name |
4-(2-chloro-5-methoxyphenyl)-3-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO4/c1-19-9-3-5-12(15)11(7-9)10-4-2-8(14(17)18)6-13(10)16/h2-7,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNOKKICCIGOIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=C(C=C(C=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60691014 |
Source


|
| Record name | 2'-Chloro-2-hydroxy-5'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261892-75-4 |
Source


|
| Record name | 2'-Chloro-2-hydroxy-5'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Fluoro-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%](/img/structure/B6406513.png)
![2-[5-(Methoxycarbonyl)thiophen-3-yl]-5-methoxybenzoic acid, 95%](/img/structure/B6406522.png)
![2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%](/img/structure/B6406528.png)
![6-Chloro-2-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%](/img/structure/B6406530.png)
![4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-nitrobenzoic acid, 95%](/img/structure/B6406532.png)
![4-Chloro-3-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%](/img/structure/B6406533.png)
![4-Chloro-2-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%](/img/structure/B6406541.png)

![2-[5-(Methoxycarbonyl)thiophen-3-yl]-4-nitrobenzoic acid, 95%](/img/structure/B6406547.png)


![3-[5-(Methoxycarbonyl)thiophen-3-yl]-5-nitrobenzoic acid, 95%](/img/structure/B6406565.png)

